molecular formula C6H4Cl2FNO B1322944 (2,6-Dichloro-5-fluoropyridin-3-yl)methanol CAS No. 820224-51-9

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Cat. No.: B1322944
CAS No.: 820224-51-9
M. Wt: 196 g/mol
InChI Key: RLGKFLYWBQHPIA-UHFFFAOYSA-N
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Description

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol typically involves the reduction of 2,6-dichloro-5-fluoronicotinic acid. One common method includes the use of borane-dimethyl sulfide complex (BH3·DMS) in tetrahydrofuran (THF) under reflux conditions . The reaction is quenched with water and the product is extracted using ethyl acetate (EtOAc), followed by purification steps involving washing with sodium hydroxide (NaOH), hydrochloric acid (HCl), and sodium bicarbonate (NaHCO3) solutions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is unique due to its specific combination of halogen atoms and hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, supported by relevant data and research findings.

This compound is a pyridine derivative that serves as a versatile building block in organic synthesis. It is characterized by the presence of two chlorine atoms and one fluorine atom on the pyridine ring, which significantly influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution and reduction processes.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological targets. Here are some key findings:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. For instance, it exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant potency.
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa and A549. The compound's effectiveness was quantified using IC50 values, showcasing its potential as an anticancer agent.
  • Neurological Effects : Research has indicated that derivatives of this compound may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders. The dual agonistic activity observed in some analogs points to its potential role in modulating dopaminergic and serotonergic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Enterococcus faecalis25

Table 2: Antitumor Activity of this compound

Cell LineIC50 (µM)
HeLa12
A54915
L121030

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinically relevant strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with traditional antibiotics.
  • Case Study on Antitumor Activity : Another research effort focused on the antitumor properties of this compound in bladder cancer models. The study revealed that treatment with this compound led to significant tumor regression in vivo, highlighting its potential as a therapeutic agent for cancer treatment.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Interactions with neurotransmitter receptors suggest that this compound may influence signaling pathways associated with mood regulation and cognitive function.

Properties

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGKFLYWBQHPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630705
Record name (2,6-Dichloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820224-51-9
Record name (2,6-Dichloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate (3 g, 13.39 mmol) in DCM (12 ml) at 0° C. under N2 was added dropwise DIBAL-H (1.5 M solution in toluene, 19.20 ml, 28.8 mmol). The reaction mixture was stirred at 0° C. for 20 h. TLC (DCM) showed starting material remaining. Then, more DIBAL-H (1.5 M solution in toluene, 10 ml) was added. The reaction was stirred at 0° C. for 20 h. The reaction mixture was diluted with MeOH and concentrated under reduced pressure. The residue was treated with 1N HCl solution and extracted 3 times with EtOAc. The combined organic phases were washed with sat. NaCl, dried over Na2SO4 and concentrated to give 1.5 g (53%) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-5-fluoro-nicotinic acid (1.11 g, 5.29 mmol) in 20 mL of THF at 0° C., was added BH3.THF (1M, 8 mL, 8 mmol) and the mixture was stirred at room temperature for 5 h. K2CO3 (4 g) was added and the mixture was stirred for 2 h, filtered and concentrated. The residue was purified by flash chromatography (eluent: 10 to 50% ethyl acetate+0.1% triethylamine in hexane) to afford 55a as a white solid (0.57 g, 55% yield).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Yield
55%

Synthesis routes and methods III

Procedure details

To a stirred mixture of 2,6-dichloro-5-fluoro-nicotinic acid (1.0 g, 4.76 mmol) in dry THF (50 mL) under argon was added neat BH3.DMS (1.35 mL, 14.29 mmol) dropwise. The resulting mixture was heated to reflux for 3 hours, cooled to room temperature and quenched by the dropwise addition of water (4 mL). The reaction mixture was concentrated in vacuo. The crude alcohol was diluted with EtOAc, washed with 1N NaOH, 1N HCl, saturated aqueous NaHCO3 solution and brine. The EtOAc layer was dried (MgSO4), filtered and concentrated in vacuo to give 1A (0.93 g, 97%). HPLC Rt=1.79 min (Column: YMC ODS-A 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA); LCMS Found: (M+H)+=210.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

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